

In-Depth Technical Guide: Methyl 2-(3-oxopiperazin-2-yl)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-(3-oxopiperazin-2-yl)acetate**

Cat. No.: **B1274090**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available data. Specific experimental values for properties such as melting and boiling points, as well as detailed experimental protocols and biological activity data for **Methyl 2-(3-oxopiperazin-2-yl)acetate**, are not consistently reported in the readily accessible scientific literature. The information presented herein is a combination of computed data and general knowledge about related compounds.

Core Chemical Properties

Methyl 2-(3-oxopiperazin-2-yl)acetate is a heterocyclic compound featuring a piperazinone ring substituted with a methyl acetate group. Its chemical structure and properties make it a potential building block in medicinal chemistry and drug discovery.

Structural Information

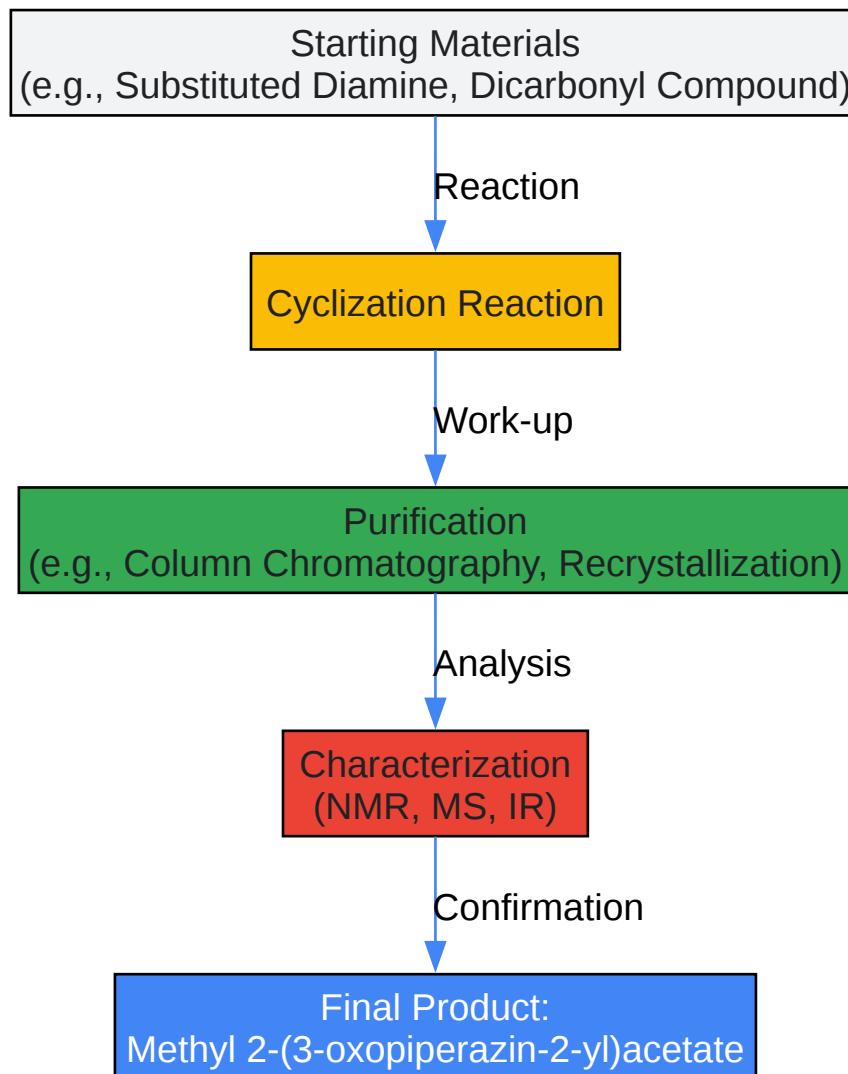
- IUPAC Name: **methyl 2-(3-oxopiperazin-2-yl)acetate**
- CAS Number: 89852-17-5
- Molecular Formula: $C_7H_{12}N_2O_3$
- 2D Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of **Methyl 2-(3-oxopiperazin-2-yl)acetate**. Note that most of these are computed values and should be confirmed by experimental data.

Property	Value	Source
Molecular Weight	172.18 g/mol	PubChem
Exact Mass	172.08479225 Da	PubChem
XLogP3-AA (Computed)	-1.2	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	3	PubChem
Topological Polar Surface Area	67.4 Å ²	PubChem
Heavy Atom Count	12	PubChem
Formal Charge	0	PubChem
Physical Description	Solid (form)	Sigma-Aldrich

Synthesis and Experimental Protocols


A specific, detailed experimental protocol for the synthesis of **Methyl 2-(3-oxopiperazin-2-yl)acetate** is not readily available in the searched literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of similar piperazinone derivatives. A potential approach involves the cyclization of a diamine precursor.

Conceptual Synthetic Workflow

The following diagram illustrates a general, hypothetical workflow for the synthesis of **Methyl 2-(3-oxopiperazin-2-yl)acetate**. This would likely involve the reaction of a suitably substituted

diamine with a derivative of oxalic acid or a related cyclizing agent, followed by esterification if necessary.

Conceptual Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Methyl 2-(3-oxopiperazin-2-yl)acetate**.

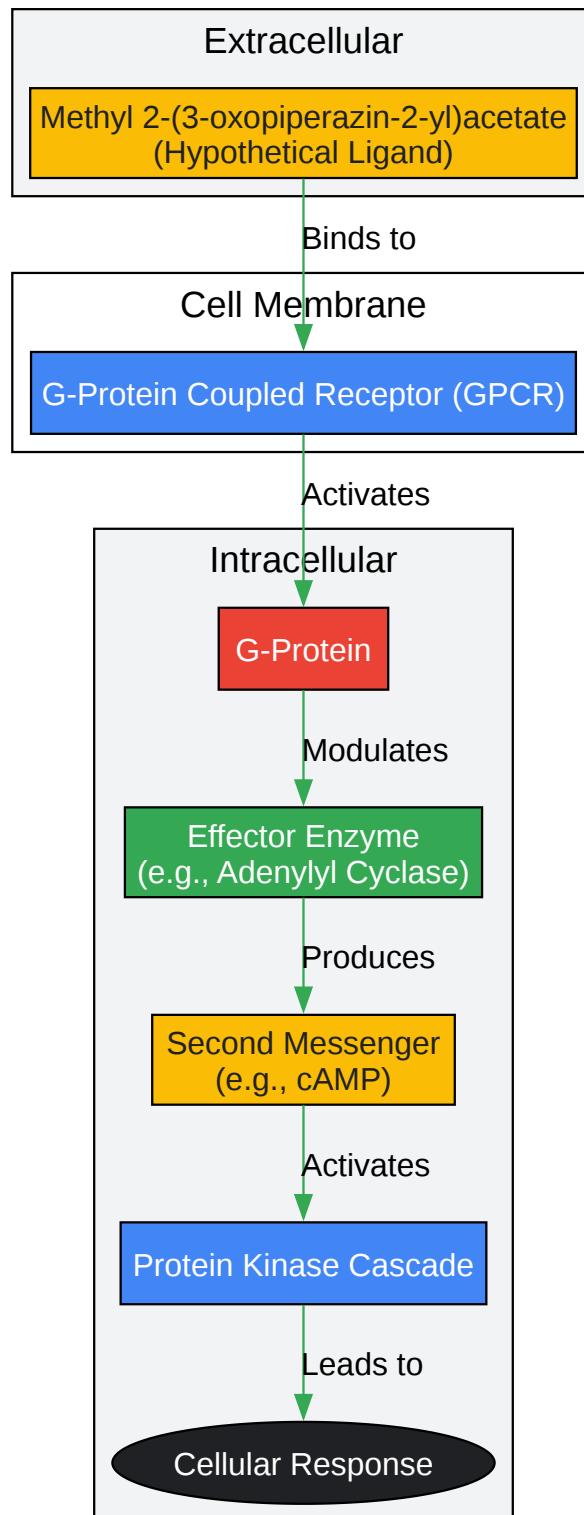
Potential Biological Activity and Signaling Pathways

While no specific biological activity or signaling pathway has been reported for **Methyl 2-(3-oxopiperazin-2-yl)acetate**, the piperazine and piperazinone scaffolds are present in a wide

range of biologically active molecules. These compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

General Biological Context of Piperazine Derivatives

Piperazine derivatives have been investigated for a multitude of therapeutic applications, including:


- Antipsychotic agents
- Antidepressants
- Anxiolytics
- Anticancer agents
- Antimicrobial agents

The biological effects of these compounds are highly dependent on the nature and position of the substituents on the piperazine ring.

Hypothetical Signaling Pathway Modulation

Given the prevalence of piperazine-containing compounds as modulators of GPCR signaling, a hypothetical pathway that **Methyl 2-(3-oxopiperazin-2-yl)acetate** could influence is presented below. This is a generalized representation and has not been experimentally verified for this specific compound.

Hypothetical GPCR Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Hypothetical GPCR signaling pathway potentially modulated by a piperazinone derivative.

Safety Information

Based on GHS classifications from available sources, **Methyl 2-(3-oxopiperazin-2-yl)acetate** is associated with the following hazards:

- Harmful if swallowed
- Causes skin irritation
- Causes serious eye irritation
- May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be observed when handling this compound.

Conclusion

Methyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound with potential for use in synthetic and medicinal chemistry. While comprehensive experimental data is currently lacking in the public domain, its structural similarity to known bioactive molecules suggests it could be a valuable intermediate for the development of novel therapeutics. Further research is required to fully characterize its physical, chemical, and biological properties.

- To cite this document: BenchChem. [In-Depth Technical Guide: Methyl 2-(3-oxopiperazin-2-yl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1274090#methyl-2-3-oxopiperazin-2-yl-acetate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com